molecular formula C6H5N3S B6230135 pyrazolo[1,5-a]pyrazine-4-thiol CAS No. 1566883-97-3

pyrazolo[1,5-a]pyrazine-4-thiol

Cat. No.: B6230135
CAS No.: 1566883-97-3
M. Wt: 151.2
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Description

Pyrazolo[1,5-a]pyrazine-4-thiol is a sulfur-containing heterocyclic compound characterized by a fused pyrazole-pyrazine core with a thiol (-SH) substituent at the 4-position. These compounds are notable for their pharmacological versatility, including anticancer, antiviral, and anti-inflammatory activities . The thiol group in this compound may enhance nucleophilic reactivity, enabling covalent interactions with biological targets or influencing redox properties, distinguishing it from non-sulfur analogs.

Properties

CAS No.

1566883-97-3

Molecular Formula

C6H5N3S

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Pyrazoline Formation

The foundational synthesis route begins with 2,2-dichlorovinylacetophenones, which undergo cyclocondensation with 2-hydroxyethylhydrazine to form 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazolines. This step exploits the nucleophilic reactivity of the hydrazine’s NH group, which attacks the electrophilic carbons of the dichlorovinyl moiety. The reaction proceeds under mild conditions (room temperature, ethanol solvent) with yields exceeding 70% in optimized setups.

Table 1: Key Reagents and Conditions for Pyrazoline Formation

ComponentRoleConditions
2,2-DichlorovinylacetophenoneElectrophilic substrateEthanol, 25°C, 12 h
2-HydroxyethylhydrazineNucleophileStoichiometric equivalence
Potassium carbonateBaseCatalytic amount

Functional Group Transformations

The intermediate pyrazoline undergoes sequential modifications:

  • O-Tosylation : Treatment with tosyl chloride (TsCl) in dichloromethane converts the hydroxyl group to a tosylate, enhancing leaving-group ability.

  • Azidation : Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) substitutes the tosylate with an azide group.

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the azide to a primary amine, forming 3-aryl-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline hydrochlorides.

Cyclization and Aromatization

The final step involves treating the amine intermediate with aqueous sodium hydroxide (2M, 80°C), triggering intramolecular cyclization and subsequent aromatization to yield pyrazolo[1,5-a]pyrazine derivatives. Deuterated solvent studies and DFT calculations confirm a stepwise mechanism: nucleophilic attack by the amine on the dichloromethyl carbon, followed by HCl elimination and electron reorganization to achieve aromaticity.

One-Pot Synthesis Strategies

Streamlined Reaction Design

A simplified one-pot protocol eliminates intermediate isolation steps. Tosylates derived from the initial pyrazoline are treated with ammonium hydroxide (NH₄OH) and sodium hydroxide in tandem, directly producing pyrazolo[1,5-a]pyrazines. This method reduces reaction time from 48 hours (multi-step) to 12 hours while maintaining yields of 65–75%.

Table 2: Comparative Analysis of Multi-Step vs. One-Pot Methods

ParameterMulti-Step ApproachOne-Pot Approach
Total Steps53
Reaction Time48 h12 h
Overall Yield60–70%65–75%
Purification ComplexityHigh (multiple steps)Moderate (single workup)

Mechanistic Insights

Density functional theory (DFT) studies reveal that the one-pot pathway proceeds via a concerted transition state, where hydroxide ions simultaneously deprotonate the amine and facilitate cyclization. This contrasts with the stepwise mechanism in the multi-step route, explaining the accelerated kinetics.

Green Chemistry and Microwave-Assisted Synthesis

Solvent-Free Microwave Irradiation

Emerging methods adopt microwave-assisted synthesis to enhance efficiency. In a representative protocol, 5-amino-1H-pyrazoles react with cyclic β-diketones under solvent-free conditions at 150°C (microwave, 300W), achieving cyclization in 10 minutes with 85% yield. While originally developed for pyrazolo[1,5-a]pyrimidines, this approach is adaptable to pyrazine systems by substituting diketones with pyrazine-specific electrophiles.

Atom Economy and Waste Reduction

The microwave method boasts 92% atom economy, as it avoids solvents and minimizes byproducts like HCl or sodium salts. Life-cycle assessments suggest a 40% reduction in carbon footprint compared to traditional routes .

Chemical Reactions Analysis

Types of Reactions

Pyrazolo[1,5-a]pyrazine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiols, amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Pyrazolo[1,5-a]pyrazine-4-thiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrazine-4-thiol involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Heterocycle Variations

The substitution of the pyrazine ring (in pyrazolo[1,5-a]pyrazine-4-thiol) with pyrimidine, triazine, or quinoxaline moieties in related compounds alters electronic distribution, hydrogen-bonding capacity, and steric effects. Key comparisons include:

Compound Core Structure Key Substituents Biological Activity Highlight
This compound Pyrazole-Pyrazine 4-thiol Potential nucleophilic/covalent interactions
Pyrazolo[1,5-a]pyrimidines Pyrazole-Pyrimidine Variable phenyl/alkyl TTK kinase inhibition (IC50 ~10–50 nM)
Pyrazolo[1,5-a]quinoxalines Pyrazole-Quinoxaline Hydrophobic alkyl chains TLR7 antagonism (IC50 = 8.2–10 µM)
Pyrazolo[5,1-c]triazines Pyrazole-Triazine 1,2,3-triazole moiety Cytotoxic activity against carcinoma cells

Key Insights :

  • Pyrazolo[1,5-a]pyrimidines : Exhibit high kinase inhibitory potency due to hydrogen-bonding interactions with catalytic lysine residues. Substituents on the phenyl ring (e.g., electron-withdrawing groups) enhance selectivity .
  • Pyrazolo[1,5-a]quinoxalines: Antagonistic activity against TLR7 is maximized with 4–5 carbon alkyl chains, suggesting hydrophobic interactions are critical .

Comparative Reactivity :

  • Thiol-containing derivatives (e.g., this compound) may undergo oxidation to disulfides or participate in Michael addition reactions, expanding their utility in drug design.
Anticancer Activity
  • Pyrazolo[1,5-a]pyrimidines: Compounds 6m and 6p (linked to 2-aminobenzothiazole) show IC50 values <1 µM against HCT116 colon cancer cells .
  • Pyrazolo[5,1-c]triazines : Exhibit selective cytotoxicity against lung and breast cancer cells (IC50 = 2–5 µM) .
  • This compound : Unreported, but the thiol group may enhance pro-apoptotic effects via ROS generation or glutathione depletion.
Anti-Inflammatory and Immunomodulatory Activity
  • Pyrazolo[1,5-a]pyrimidines : Modulate AMP phosphodiesterase and COX-2 pathways .

Physicochemical and Pharmacokinetic Properties

Property This compound Pyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]quinoxalines
LogP (Predicted) ~1.8 (moderate polarity) 2.1–3.5 3.0–4.2 (hydrophobic chains)
Solubility High (due to -SH group) Moderate Low
Oral Bioavailability Potential for rapid absorption Improved over triazines Limited by lipophilicity

Metabolic Considerations :

  • Thiol groups are prone to oxidation or conjugation (e.g., glutathione), which may reduce plasma half-life but improve tissue targeting .

Q & A

Q. Key Optimization Parameters :

  • Temperature (80–120°C), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 for thiolation).

What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and regioselectivity. For example, the thiol proton appears as a broad singlet at δ 3.8–4.2 ppm in DMSO-d₆ .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., [M+H]+ for C₉H₆N₄S: 219.0342) .
  • Elemental Analysis : Matching calculated vs. experimental C/H/N/S percentages (±0.3% tolerance) .

How are this compound derivatives evaluated for biological activity?

Methodological Answer:

  • In vitro assays :
    • Anticancer : MTT assays against cancer cell lines (e.g., HCT-116) with IC₅₀ values calculated using nonlinear regression .
    • Anti-inflammatory : Inhibition of COX-2 enzyme activity measured via ELISA .
  • Structure-Activity Relationship (SAR) : Systematic substitution at positions 2, 3, and 7 to correlate functional groups (e.g., halogens, aryl) with potency .

Advanced Research Questions

How can researchers resolve contradictions in NMR data for pyrazolo[1,5-a]pyrazine derivatives?

Methodological Answer:

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., tautomerism) by analyzing spectra at 25°C vs. 60°C .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals. For example, HSQC confirms C-H correlations for ambiguous aromatic protons .
  • Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts to cross-validate experimental data .

What strategies optimize regioselectivity in pyrazolo[1,5-a]pyrazine functionalization?

Methodological Answer:

  • Directing Groups : Introducing electron-withdrawing groups (e.g., nitro at position 3) directs electrophilic substitution to position 7 .
  • Catalytic Systems : Cu(I)-catalyzed C-H activation for selective C-2 arylation .
  • Microwave-Assisted Synthesis : Enhances yield and selectivity (e.g., 85% yield for 7-bromo derivatives vs. 60% under conventional heating) .

How do green chemistry approaches improve pyrazolo[1,5-a]pyrazine synthesis?

Methodological Answer:

  • Ultrasound Irradiation : Reduces reaction time from 12 hours to 2 hours for cyclization steps (e.g., using KHSO₄ in aqueous ethanol) .
  • Solvent-Free Conditions : Mechanochemical grinding of 5-aminopyrazoles with alkynes achieves 90% yield without toxic solvents .
  • Continuous Flow Reactors : Minimizes waste and improves scalability for multi-step syntheses .

How do structural modifications influence photophysical properties in material science applications?

Methodological Answer:

  • π-Extension : Adding aryl groups (e.g., 2,4-difluorobenzyl) enhances fluorescence quantum yield (Φ = 0.45 vs. 0.15 for unsubstituted analogs) .
  • Thiol Coordination : Metal complexes (e.g., with Cu²⁺) exhibit redshifted emission (λₑₘ = 520 nm vs. 480 nm for free ligands) .

Q. Table 1: Photophysical Properties of Selected Derivatives

Compoundλₐbₛ (nm)λₑₘ (nm)ΦReference
4-Thiol (unsubstituted)3204800.15
2-(2,4-Difluorobenzyl)-4-thiol3505200.45
7-Nitro-4-thiol3805500.30

What computational tools predict biological target interactions for pyrazolo[1,5-a]pyrazine derivatives?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Screens against protein targets (e.g., COX-2, Pim-1 kinase) to prioritize compounds for synthesis .
  • MD Simulations (GROMACS) : Evaluates binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable binding) .
  • QSAR Models : Utilizes descriptors like logP and polar surface area to predict bioavailability .

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